2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5 and an amino group at position 2. The triazole ring is connected via a sulfanyl bridge to an acetamide moiety, which is further linked to a 4-(4-methylphenyl)-1,3-thiazol-2-yl group. Its synthesis likely follows established protocols for analogous triazole-thiol derivatives, involving cyclization of thiosemicarbazides followed by alkylation with chloroacetamides in basic conditions (e.g., KOH/ethanol) .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS3/c1-11-4-6-12(7-5-11)13-9-27-17(20-13)21-15(25)10-28-18-23-22-16(24(18)19)14-3-2-8-26-14/h2-9H,10,19H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVGJLGHONBTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a novel hybrid molecule that combines the structural features of triazole and thiazole moieties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.43 g/mol |
| IUPAC Name | 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives against Mycobacterium tuberculosis and found that compounds similar to the target compound demonstrated varying degrees of inhibition, suggesting potential as antituberculosis agents .
In vitro assays have shown that derivatives of triazoles possess antibacterial and antifungal activities comparable to established antibiotics. For instance, studies reported that certain triazole derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The triazole moiety is known for its role in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation. A derivative of this compound was tested against colon carcinoma (HCT116) cells and showed an IC50 value of 6.2 μM, indicating substantial cytotoxicity .
Additionally, another study highlighted that compounds with similar structural features could inhibit tumor growth in xenograft models without significant toxicity to normal tissues, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes like HDACs and cyclooxygenase (COX), which play roles in cancer progression and inflammation .
- Antioxidant Properties : Some studies have indicated that triazole derivatives exhibit antioxidant activity by modulating the antioxidant-prooxidant balance in cells, which is beneficial in stress-related conditions .
- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
Case Studies
- Antituberculosis Screening : A series of triazole-thiazole hybrids were synthesized and screened for activity against Mycobacterium tuberculosis. The most active derivative showed an inhibition rate significantly higher than rifampicin, a standard treatment .
- Anticancer Efficacy : In a study involving HCT116 cell lines, a derivative demonstrated promising results with an IC50 value indicating effective growth inhibition compared to control treatments .
- Stress-Protective Effects : A related study investigated the stress-protective effects of sodium derivatives of thiophenes and triazoles on animal models subjected to stress tests. Results indicated improvements in behavioral parameters and antioxidant enzyme activities .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and triazole rings. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole and thiazole exhibit potent antimicrobial activity against a variety of pathogens. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt cellular metabolism.
- Case Studies : In vitro studies have shown promising results against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : Research indicates significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
Table 1 summarizes the anticancer activity observed in different studies:
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological targets:
- Targets Identified : Dihydrofolate reductase (DHFR) and other enzymes involved in cancer metabolism.
- Findings : The docking results suggest strong binding interactions, which correlate with the observed biological activities.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chloro (e.g., 4-chlorophenyl in ) and methoxy groups () enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity and membrane permeability .
- Heteroaromatic Rings: Thiophene (target compound) and furan () rings contribute to π-π stacking interactions with biological targets, whereas pyridine () introduces hydrogen-bonding capabilities.
Physicochemical and Spectroscopic Comparisons
- NMR Profiles: Compounds with similar triazole-thiazole scaffolds show distinct chemical shifts for protons near substituents. For example, methyl groups in the target compound’s thiazole ring would deshield adjacent protons, as seen in .
- Solubility: Ethyl or allyl groups (e.g., ) increase hydrophobicity compared to the target compound’s amino group, which may enhance water solubility via hydrogen bonding.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via nucleophilic substitution. A general protocol involves reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol/water). The mixture is refluxed for 1 hour, followed by precipitation, filtration, and recrystallization from ethanol . For example, chloroacetamide intermediates (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide) are prepared by treating 2-amino-thiazole derivatives with chloroacetyl chloride in dioxane/triethylamine .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : To verify substituent connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, thiazole C=O at ~168 ppm).
- IR : Confirms sulfanyl (C–S) stretches (~650 cm⁻¹) and acetamide C=O (~1650 cm⁻¹).
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ via ESI-MS).
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths/angles and crystal packing .
Q. What in vitro assays evaluate its anti-exudative or anti-inflammatory activity?
Anti-exudative activity (AEA) is assessed using carrageenan-induced rat paw edema models. The compound (10 mg/kg) is compared to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Parameters include edema reduction (%) and statistical significance (p < 0.05) over 3–6 hours post-administration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize efficacy?
SAR optimization involves systematic substitutions:
- Triazole ring : Vary thiophene substituents (e.g., furan vs. thiophene) to modulate electron density.
- Thiazole ring : Introduce electron-withdrawing groups (e.g., –NO₂) on the 4-methylphenyl group to enhance binding affinity.
- Sulfanyl linker : Replace with sulfonyl (–SO₂–) to test hydrolytic stability. Activity data (IC50, % inhibition) are tabulated for derivatives (e.g., Table 1 below) .
Table 1 : Anti-exudative activity of select derivatives
| Derivative | Substituent (R) | Edema Reduction (%) | p-value |
|---|---|---|---|
| 3.1 | Thiophen-2-yl | 62.3 | <0.01 |
| 3.5 | 4-Cl-phenyl | 55.8 | <0.05 |
Q. What computational methods predict target interactions?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with cyclooxygenase-2 (COX-2) or NF-κB. Key steps:
- Protein preparation : Retrieve COX-2 (PDB ID: 5KIR), optimize hydrogen bonds.
- Ligand preparation : Generate 3D conformers of the compound via OMEGA.
- Docking : Score binding energies (ΔG, kcal/mol) and analyze hydrogen bonds with catalytic residues (e.g., Arg120, Tyr355) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time).
- Purity : Confirm compound purity (>95%) via HPLC.
- Structural analogs : Compare IC50 values of derivatives with minor substituent changes (e.g., methyl vs. ethyl groups).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate significance .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group.
- Characterization : Combine XRD with DFT calculations to validate electronic properties.
- Biological assays : Include positive/negative controls and dose-response curves (e.g., 1–100 µM) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
